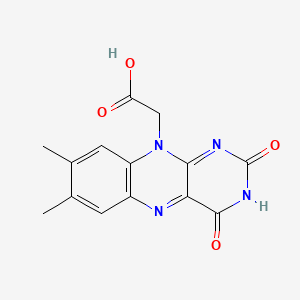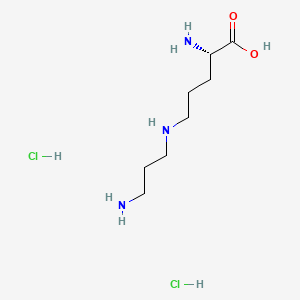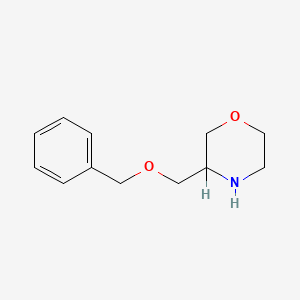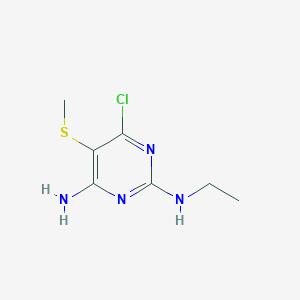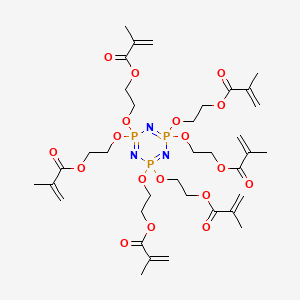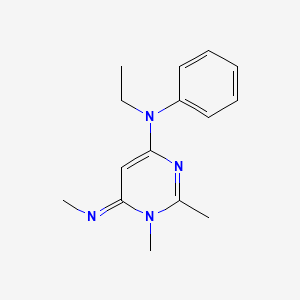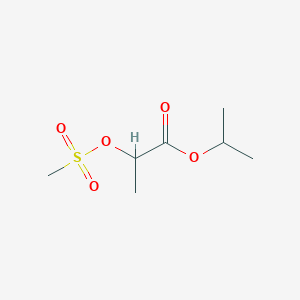
4-Hexadecylaniline
Overview
Description
4-Hexadecylaniline is an organic compound with the chemical formula C22H39N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a hexadecyl group. This compound is known for its amphiphilic properties, making it useful in various applications .
Mechanism of Action
Target of Action
It has been used in the metallization of dna, suggesting that it may interact with dna or related structures .
Mode of Action
4-Hexadecylaniline has been used in the synthesis of gold nanoparticles, where it acts as a stabilizing agent . It interacts with pre-formed gold nanoparticles, helping to maintain their structure and prevent aggregation
Biochemical Pathways
Its use in the synthesis of gold nanoparticles and the fabrication of hybrid organized molecular films suggests that it may play a role in the regulation of nanoparticle synthesis and assembly .
Result of Action
Its use in the synthesis of gold nanoparticles suggests that it may influence the size, shape, and stability of these particles
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the synthesis of gold nanoparticles using this compound is performed in organic media, suggesting that the compound’s activity may be influenced by the solvent used
Biochemical Analysis
Biochemical Properties
4-Hexadecylaniline plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic biomolecules. It has been used in the gold metallization of DNA, resulting in the formation of gold nanowire networks . This interaction is primarily driven by the hydrophobic alkyl chain, which facilitates the binding to the DNA strands. Additionally, this compound has been employed in the fabrication of hybrid organized molecular films using the Langmuir-Blodgett technique, where it interacts with various proteins and enzymes to enhance photoluminescent properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability. This integration can modulate cell signaling pathways by altering the localization and function of membrane-bound receptors and enzymes. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other nuclear proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, proteins, and enzymes, altering their structure and function. For example, in the gold metallization of DNA, this compound binds to the DNA strands, facilitating the deposition of gold nanoparticles . Additionally, it can inhibit or activate enzymes by interacting with their active sites, leading to changes in enzymatic activity and subsequent cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cell membrane disruption, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can influence metabolic pathways, including lipid metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to cross cell membranes and accumulate in specific cellular compartments. This localization can affect its activity and function, as well as its overall distribution within the organism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it interacts with nuclear proteins to modulate gene expression, or to the mitochondria, where it affects energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexadecylaniline can be synthesized through the condensation reaction of aniline with hexadecyl halides under basic conditions. A common method involves the reaction of aniline with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or toluene at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and precise temperature control to ensure complete reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Hexadecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-Hexadecylaniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the metallization of DNA to create gold nanowire networks.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the fabrication of hybrid organized molecular films by the Langmuir-Blodgett technique and in the synthesis of anisotropic rod-shaped gold nanoparticles .
Comparison with Similar Compounds
- 4-Octadecylaniline
- 4-Dodecylaniline
- 4-Octylaniline
- 4-Tetradecylaniline
- 4-Pentylaniline
Comparison: 4-Hexadecylaniline is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic behavior. Compared to shorter or longer chain analogs, this compound offers optimal solubility and stability in various solvents and conditions .
Properties
IUPAC Name |
4-hexadecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCQATUVPNPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341271 | |
| Record name | 4-Hexadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-13-8 | |
| Record name | 4-Hexadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexadecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)
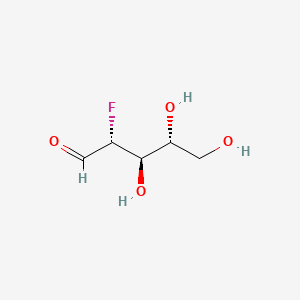
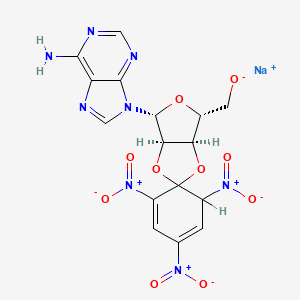
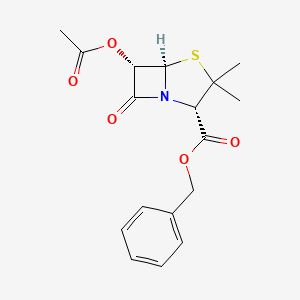
![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)
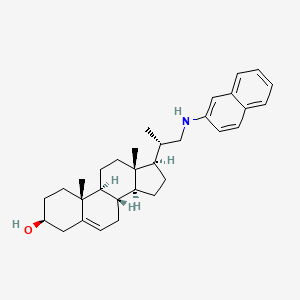
![Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)](/img/structure/B1198470.png)
